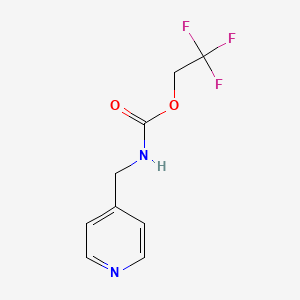

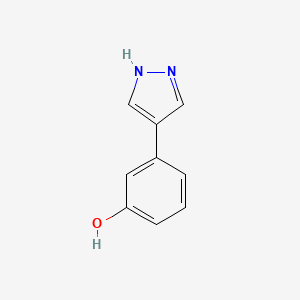

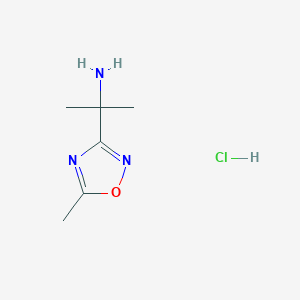

![molecular formula C16H14F3NO2 B1520792 2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid CAS No. 1251922-78-7](/img/structure/B1520792.png)

2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid

Descripción general

Descripción

2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid (BTPAA) is a novel compound with a wide range of potential applications in the fields of medicine, biochemistry, and chemistry. BTPAA is an amide-containing carboxylic acid with a unique trifluoromethylphenyl ring structure. It is a versatile compound with a wide range of applications in both laboratory and clinical settings.

Aplicaciones Científicas De Investigación

Photochemical Study of Diclofenac and Its Transformation Products

A photochemical study highlighted the photolytic transformation of diclofenac, a compound structurally related to 2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid, emphasizing the pathways and by-products formed under UV irradiation. This research contributes to understanding the environmental fate and photodegradation processes of related aromatic acetic acids in aqueous solutions Eriksson, Svanfelt, & Kronberg, 2010.

Secondary Benzylation Using Benzyl Alcohols Catalyzed by Metal Triflates

Investigation into the benzylation reactions catalyzed by metal triflates, including the use of secondary benzyl alcohols and various nucleophiles, has applications in the synthesis of aromatic compounds. This work showcases the versatility of metal triflate catalysis in promoting benzylation, including the formation of benzylated derivatives of aromatic and aliphatic compounds Noji et al., 2003.

Iron-Catalyzed Benzylation of 1,3-Dicarbonyl Compounds

Research on the iron-catalyzed benzylation of 1,3-dicarbonyl compounds demonstrates the efficient synthesis of 2-benzylated products under mild conditions. This method is significant for the pharmaceutical industry, as it enables the preparation of key intermediates and compounds with potential medicinal applications Kischel et al., 2007.

Photocatalyzed Benzylation via Decarboxylation of Arylacetic Acids

A novel photocatalyzed benzylation method through the decarboxylation of arylacetic acids offers an efficient approach to modifying electron-poor olefins. This study provides insights into the use of photocatalysis for the benzylation of electrophilic olefins, broadening the scope of synthetic methodologies for the preparation of benzylated compounds Capaldo et al., 2016.

Electrochemical Cobalt-Catalyzed Carboxylation of Benzyl Halides with CO2

The cobalt-catalyzed electrochemical carboxylation of benzyl halides using CO2 as a reagent represents an eco-friendly and sustainable approach to synthesizing phenylacetic acids. This research underscores the importance of transition metal-catalyzed carboxylations in organic synthesis, leveraging carbon dioxide as a carbon source for the production of valuable carboxylic acids Malapit & Minteer, 2021.

Propiedades

IUPAC Name |

2-(benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO2/c17-16(18,19)13-8-6-12(7-9-13)14(15(21)22)20-10-11-4-2-1-3-5-11/h1-9,14,20H,10H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUIVXFCBXWSBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1520711.png)

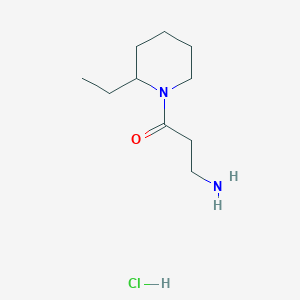

![tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1520714.png)

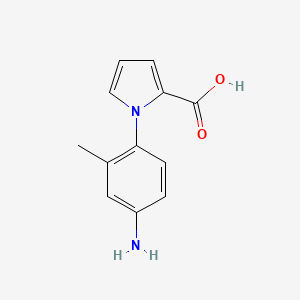

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1520722.png)

![2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline](/img/structure/B1520724.png)

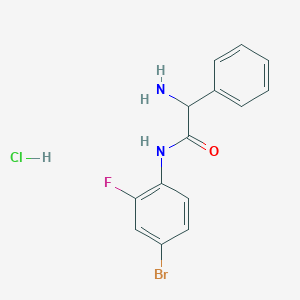

![2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride](/img/structure/B1520731.png)